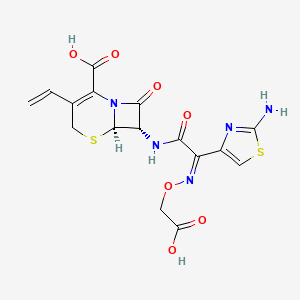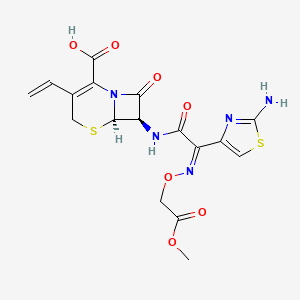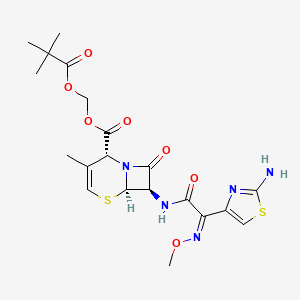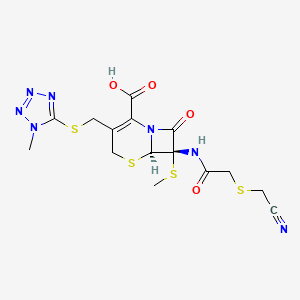
N-Methyl Gatifloxacin HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl Gatifloxacin Hydrochloride is a derivative of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. This compound is primarily used in the treatment of various bacterial infections, particularly those affecting the eyes, such as conjunctivitis, keratitis, and corneal ulcers. It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Gatifloxacin Hydrochloride typically involves the methylation of Gatifloxacin. The process begins with Gatifloxacin, which undergoes a methylation reaction using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile at elevated temperatures to ensure complete methylation.
Industrial Production Methods
On an industrial scale, the production of N-Methyl Gatifloxacin Hydrochloride follows a similar synthetic route but is optimized for large-scale operations. This involves the use of high-efficiency reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The final product is purified through crystallization or chromatography to achieve the desired purity levels required for pharmaceutical applications.
化学反应分析
Types of Reactions
N-Methyl Gatifloxacin Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions, often in the presence of catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction typically produces reduced forms of the compound. Substitution reactions result in various substituted derivatives, depending on the nucleophile involved .
科学研究应用
N-Methyl Gatifloxacin Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is employed in studies investigating bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: It is extensively used in the formulation of ophthalmic solutions for treating bacterial eye infections.
Industry: In the pharmaceutical industry, it serves as an active pharmaceutical ingredient (API) in the production of antibacterial drugs.
作用机制
N-Methyl Gatifloxacin Hydrochloride exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for the supercoiling and uncoiling of bacterial DNA, processes critical for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial DNA synthesis, leading to cell death. The molecular targets include the A and B subunits of DNA gyrase and the C and E subunits of topoisomerase IV.
相似化合物的比较
Similar Compounds
Gatifloxacin: The parent compound, which lacks the N-methyl group.
Moxifloxacin: Another fourth-generation fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Levofloxacin: A third-generation fluoroquinolone with a broader spectrum of activity.
Uniqueness
N-Methyl Gatifloxacin Hydrochloride is unique due to its enhanced solubility and stability compared to Gatifloxacin. The addition of the N-methyl group improves its pharmacokinetic profile, making it more effective in treating ocular infections. Additionally, it has a lower propensity for inducing bacterial resistance compared to some other fluoroquinolones.
属性
CAS 编号 |
114213-77-3 |
|---|---|
分子式 |
C20H25FN3O4Cl |
分子量 |
425.89 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-[(4R,5S)-9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide](/img/structure/B601284.png)
![(6R-trans)-7-[[(2-Amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B601286.png)
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601291.png)
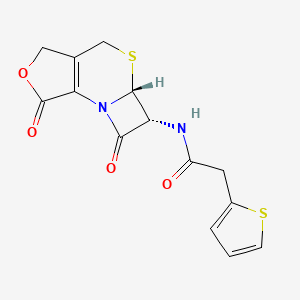
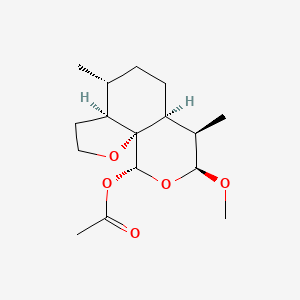
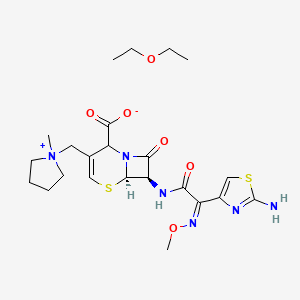
![(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601301.png)
